Home > Products > Screening Compounds P10305 > 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one - 551945-40-5

8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

Catalog Number: EVT-3281114
CAS Number: 551945-40-5
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: This strategy often involves the reaction of an ortho-aminobenzoic acid derivative with a β-ketoester or a malonic ester derivative. [, ]
  • Cyclization reactions: Intramolecular cyclization reactions can be used to construct the quinoline ring system from suitable precursors. [, ]
  • Multicomponent reactions: One-pot multicomponent reactions offer a concise and efficient approach to synthesize complex quinolin-2(1H)-ones in a single step. [, ]
  • Modification of existing quinolin-2(1H)-ones: Existing quinolin-2(1H)-ones can be further modified through various chemical reactions, such as alkylation, acylation, and condensation, to introduce desired substituents and functionalities. [, ]
Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are employed to elucidate the molecular structures of quinolin-2(1H)-ones and to understand the relationships between their structure and activity. [, , , , , ]

Chemical Reactions Analysis
  • Ring opening and rearrangement: Certain reactions can lead to the opening of the quinoline ring or rearrangement of the molecular framework. [, , ]
  • Metal complexation: Quinolin-2(1H)-ones can act as ligands and form complexes with various metal ions, which can alter their properties and reactivity. [, , ]
Mechanism of Action
  • Enzyme inhibition: Quinolin-2(1H)-ones have been reported to inhibit various enzymes, such as kinases, phosphodiesterases, and polymerases. [, ]
  • Receptor binding: Some quinolin-2(1H)-ones can bind to specific receptors, modulating their signaling pathways. [, , , ]
  • Antioxidant activity: Certain quinolin-2(1H)-ones exhibit antioxidant properties, protecting against oxidative stress. []
Applications
  • Medicinal chemistry: They are being explored as potential therapeutic agents for various diseases, including cancer, infectious diseases, cardiovascular diseases, and inflammatory disorders. [, , , , , , , , , ]
  • Material science: Their unique electronic properties make them attractive candidates for applications in organic electronics, fluorescent probes, and sensors. [, ]

3-Acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate

Compound Description: 3-Acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate was a minor, unexpected product in the acetylation of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with acetic anhydride. [] Its crystal structure analysis revealed that the two acetyl substituents are positioned close to each other, with an intramolecular distance of 3.243 Å between the two carbonyl oxygen atoms. []

(2RS)-2,8-Dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

Compound Description: (2RS)-2,8-Dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one was another unexpected tricyclic product formed during the reaction of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with Eaton’s reagent. [] It features a unique fused pyrrolidine ring and a twisted half-chair conformation for its five-membered ring. []

3-Methyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Compound Description: This compound, also known as compound 6 in the source paper, was designed and synthesized from 5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one through substitution. [] It exhibited notable fungicidal activities against several fungal species, including Fusarium graminearum, Botrytis cinerea, Rhizoctonia cerealis, and Colletotrichum capsici, at a concentration of 100 μg/mL. []

N,N-Diethyl-2-(2-methylbenzoyl)-hydrazinecarboxamide

Compound Description: This compound, referred to as compound 7 in the original paper, was synthesized from 5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one via ring-opening. [] It was part of the same study as 3-methyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, focusing on the synthesis and biological activity of different chemical structures. []

3-[1-(Acetylamino)alkyl]-1-methylquinolin-2(1H)-ones

Compound Description: These derivatives were synthesized through a multi-step process involving the treatment of magnesium enolates of 1-methyl-3,4-dihydroquinolin-2(1H)-ones with nitriles, followed by N-acetylation and double bond migration. []

(R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Compound Description: This compound (compound 1 in the source paper) is a dopamine agonist with selectivity for the D2 receptor subtype, making it a potential drug for Parkinson's disease. [] It was synthesized asymmetrically from 8-nitroquinoline in eleven steps. [] Carbon-14 and tritium-labeled forms were also prepared for drug disposition and receptor binding studies. []

1-Aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones

Compound Description: These derivatives (compound VI in the source paper) were synthesized and evaluated for antimicrobial and mosquito larvicidal activities. [] Specific details about their activities were not provided.

2,3-Dihydro-7-methyl-1H,5H-pyrido[3,2,1-ij]quinoline-1,5-dione derivatives

Compound Description: These derivatives (compounds 9 and 10 in the original paper) were prepared from 3-(5,7-dimethoxy-4-methyl-2-oxo-2H-quinolin-1-yl)propionitrile. [] Specific details about their properties or applications were not provided.

3-Amino-4-hydroxyquinolin-2(1H)-one derivatives

Compound Description: These derivatives, also known as aminocarbostyrils, were synthesized by reacting methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis. [] Some of these analogs exhibited antiallergic activity. []

5,6-Dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones

Compound Description: These compounds (compound 2 in the source paper) were synthesized by treating 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate. [] Their 3-bromo derivatives could undergo alkaline hydrolysis and decarboxylation to form 2-alkyl/aryl-5H-furo[3,2-c]quinolin-4-ones. []

[{2-R1-7,7-Me2-8-R2C9H6N-8-O}AlR32]2

Compound Description: These are a series of six aluminum 5,6-dihydro-7,7-dimethylquinolin-8-olates (compounds C1-C6 in the original paper). [] They were synthesized by reacting the corresponding pro-ligand with either trimethylaluminum, triethylaluminum, or triisobutylaluminum. [] All six complexes were characterized by NMR spectroscopy, and two (C1 and C4) were also characterized by X-ray crystallography, revealing their dimeric structures. [] These aluminum complexes acted as efficient pro-initiators for the ring-opening polymerization of ε-caprolactone (ε-CL). []

4-Hydroxy-11H-benzo[b]pyrano[3,2-f]indolizin-2,5-diones and 8-Hydroxy-5-methyl-4,5-dihydro-pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolin-7,10-diones

Compound Description: These two series of compounds (compounds 3 and 10 in the source paper) are formed through the cyclization of 2-methyl-3H-indoles and 2-methyl-2,3-dihydro-1H-indoles, respectively, with ethyl malonate. [] These compounds feature fused pyran rings which can be cleaved through alkaline hydrolysis or chlorination, leading to various derivatives with different substituents at positions 5 and 7. []

(Z)-3-Methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: This compound (C20H21N3O) was characterized by X-ray crystallography, revealing its molecular structure and packing in the crystal lattice. [] The central pyrazole ring in the molecule is nearly coplanar with the phenyl ring but forms a significant dihedral angle with the methyl-substituted benzene ring. [] The compound exhibits intramolecular hydrogen bonding and π-π interactions between the aromatic rings in the crystal structure. []

3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one

Compound Description: This compound (C18H15N5O2S) was also characterized by X-ray crystallography, which revealed its molecular structure and intermolecular interactions in the crystal lattice. [] It exhibits weak intramolecular hydrogen bonding and forms chains along the crystallographic c-axis through intermolecular hydrogen bonds. [] The crystal packing is further consolidated by weak hydrogen bonds and π-π interactions between the five- and six-membered rings. []

1-(3,5-Dimethyl-4-(substitutedphenyldiazenyl)-1H-pyrazol-1-yl)-2-(quinolin-8-yloxy)ethanone and 3-Methyl-4-(2-substitutedphenylhydrazono)-1-(2-(quinolin-8-yloxy)acetyl)-1H-pyrazol-5(4H)-one

Compound Description: These two series of compounds (compounds 8a-d and 9a-e in the source paper) were prepared from 2-(quinolin-8-yloxy)acetohydrazide. [] They were characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data. [] Evaluation of their antimicrobial activity against various bacterial and fungal strains showed significant activity against both. []

2-Alkyl/Aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic Acids

Compound Description: These compounds (compound 6 in the source paper) are formed through a molecular rearrangement of 3-bromo derivatives of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones upon alkaline hydrolysis. [] They can be decarboxylated to form 2-alkyl/aryl-5H-furo[3,2-c]quinolin-4-ones. []

Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB)

Compound Description: This compound was first detected in 2016 and belongs to a group of synthetic cannabinoid receptor agonists (SCRAs). [] It was investigated by Stargate International, a company focused on harm reduction solutions, for potential release between 2011 and 2014. [] While its current prevalence of use is limited, QMPSB's structure laid the groundwork for the development of more potent SCRAs like PB-22 and BB-22, which emerged around 2012. []

2-Alkyl-3-α-carboxy-α-styryl/heterylvinyl quinazolin-4(3H)-ones and 3-Arylidene/heterylmethylidene-4-aroyl-1H-[1,4]benzodiazepine-2,5(3H,4H)-diones

Compound Description: These two distinct heterocyclic systems (compounds 3a-3e, 3'a-3'e, 7a-7e, and 7'a-7'e in the original paper) are formed by the condensation of 2-methyl-/2-ethyl- and 2-phenyl-/p-tolyl-4-arylidene-/heterylmethylidene-2-oxazolin-5-ones (γ-azlactones) with o-aminobenzamide. [] These compounds can be further transformed into various other heterocyclic derivatives. []

3-(5-(2.4-dichlorophyenyl)-4.5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin(1H)-one, 5-((4-hydroxy-8-methyl-2-oxo-1.2-dihydroquinolin-3-yl)methylene)-1-phenyl-2-hioxodihydropyrimidine-4.6(1H.5H)-dione, and 1-butyl-4-hydroxy-3-(5-styryl-4.5-dihydro-1H-pyrazol-3yl)quinolin-2(1H)-one

Compound Description: These three 4-hydroxyquinolinone derivatives (compounds I, II, and III in the source paper) were synthesized and evaluated for their antioxidant properties in lubricating greases. [] They exhibited different levels of antioxidant efficiency, as measured by changes in total acid number and oxygen pressure drop. []

1-(2,6-Dihydroxy-9H-purin-8-yl)-sorbitol, 7-Chloro-1-cyclopropyl-6-fluoro-3-(2,6-dihydroxy-9H-purin-8-yl)quinoline-4(1H)-one, 9,10-Difluoro-2,3-dihydro-6-(2,6-dihydroxy-9H-purin-8-yl)-3-methyl-[1,4]oxazine[2,3,4-ij]quinoline-7-one, and (2,4-Dihydroxy-6-oxo-5,8-dihydro-6H-pteridine-7-yliden)-acetic Acid Methyl Ester

Compound Description: These four compounds (compounds 3, 5, 7, and 9 in the source paper) were synthesized from 5,6-diaminopyrimidin-2,4-diol. [] They were characterized by IR, 1H NMR, 13C NMR, GC-MS, and elemental analysis. []

Biphenyl-2-yl-carbamic Acid 1-{9-[(R)-2-Hydroxy-2-(8-Hydroxy-2-oxo-1,2-dihydro-quinolin-5-yl)-ethylamino]-nonyl}-piperidin-4-yl Ester (THRX-198321)

Compound Description: THRX-198321 is a bifunctional molecule with both muscarinic acetylcholine receptor (mAChR) antagonist and β2-adrenoceptor (β2AR) agonist activities. [] It exhibits high affinity for both receptors and potent antagonist activity at mAChR and agonist activity at β2AR. [] Notably, THRX-198321's binding affinity is significantly higher than its individual monovalent fragments, suggesting multivalent interactions. [] The compound also exhibits bimodal binding, interacting with both orthosteric and allosteric sites on mAChR and β2AR. []

4H-Pyran Derivatives

Compound Description: These derivatives (compound 8 in the source paper) are formed when 2H-pyrano[3,2-c]quinoline-2,5(6H)-dione or 3-acetyl-1-methyl-2(1H)-quinolinone is reacted with benzylidenenitriles or a mixture of either malononitrile or ethyl cyanoacetate and aromatic aldehydes. []

4,6-Dihydro-5H-pyrano[3,2-c]quinolin-5-ones

Compound Description: These compounds (compound 11 in the source paper) are formed when specific 2H-pyrano[3,2-c]quinoline-2,5(6H)-diones or 3-acetyl-1-methyl-2(1H)-quinolinones react with benzylidenenitriles or a mixture of either malononitrile or ethyl cyanoacetate and aromatic aldehydes. [] They can also be prepared directly from benzylidenenitriles and specific 3-acetyl-1-methyl-2(1H)-quinolinones. []

6H,11H-[2]Benzopyrano[4,3-c][1]benzopyran-6,11-dione

Compound Description: This compound (compound 15 in the original paper) is formed when pyrano[3,2-c]coumarin reacts with a specific benzylidenenitrile. []

8-Methyl-4-(1-piperazinyl)-7-(3-pyridylmethoxy)coumarin

Compound Description: This compound (compound 5f in the original paper) is a potent inhibitor of pure human platelet phosphodiesterase 3 (PDE3), showing greater efficacy than milrinone and cilostazol. [] Molecular modeling studies suggest that its activity is related to its interactions with the human PDE3A catalytic site. []

8-Methyl-4-(1-piperazinyl)-7-(2-morpholinoethoxy)coumarin

Compound Description: This compound (compound 5u in the original paper) is a new analog of 8-methyl-4-(1-piperazinyl)-7-(3-pyridylmethoxy)coumarin and also exhibits potent inhibitory activity against pure human platelet PDE3, surpassing the efficacy of milrinone and cilostazol. [] This suggests that modifications at the 7-position of the coumarin ring can significantly impact PDE3 inhibitory activity. []

6,7-Dimethoxy-1-methyl-3-nitro-4-(trifluoromethyl)quinolin-2(1H)-one

Compound Description: This compound (compound 7 in the source paper) belongs to a series of donor-acceptor substituted carbostyrils (quinolin-2(1H)-ones) that exhibit strong absorption maxima near the visible spectrum, large Stokes shifts, and high fluorescence quantum yields. [] Its crystal structure analysis revealed a near-perpendicular orientation of the nitro group with respect to the ring plane. []

2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187)

Compound Description: This compound is a potent inhibitor of human poly(ADP-ribose) polymerase-1 (PARP-1), exhibiting significant activity in both cell-free and cellular assays. [] It also demonstrated cardioprotective effects in rats, reducing infarct size caused by coronary artery occlusion and reperfusion. []

2-(4-Pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864)

Compound Description: This compound is another inhibitor of PARP-1, although weaker than BYK49187. [] It was less effective in reducing myocardial infarct size in rats. []

6-Chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370)

Compound Description: This compound is a weaker inhibitor of PARP-1 compared to BYK49187 and BYK236864. [] It was not cardioprotective in rats. []

4-(1-Methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinoline-1,3-dione (BYK204165)

Compound Description: This compound is an isoquinolindione derivative that exhibits 100-fold selectivity for PARP-1 over PARP-2. []

N-Methyl-2-phenoxyquinolin-4(1H)-one (Heptaphyllone A)

Compound Description: Heptaphyllone A is a novel quinolone alkaloid isolated from Raputia heptaphylla stem bark. [] It showed no significant leishmanicidal activity against Leishmania (Viannia) panamensis amastigotes. []

6-Methylbenzofuro[2,3-b]quinolin-4(1H)-one (Heptaphyllone B)

Compound Description: Heptaphyllone B is another novel quinolone alkaloid isolated from Raputia heptaphylla stem bark. [] Similar to Heptaphyllone A, it lacked significant leishmanicidal activity against Leishmania (Viannia) panamensis amastigotes. []

N-Methyl-8-methoxyflindersine

Compound Description: This quinoline alkaloid, isolated from Raputia heptaphylla leaves, exhibited leishmanicidal activity against both the promastigote and amastigote forms of Leishmania (Viannia) panamensis. []

4-Hydroxyquinolines with 8-Arylimino and 3-Piperidin-1-ylmethyl Substituents

Compound Description: These novel 4-hydroxyquinoline derivatives act as tautomeric switches, changing between their phenolic and keto forms depending on metal ion chelation and the solvent environment. [] Specifically, coordination with Zn(2+) and Cd(2+) ions can induce selective O- or

Properties

CAS Number

551945-40-5

Product Name

8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

IUPAC Name

8-methyl-3-[[2-(2-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-14-6-3-4-8-16(14)10-11-21-13-18-12-17-9-5-7-15(2)19(17)22-20(18)23/h3-9,12,21H,10-11,13H2,1-2H3,(H,22,23)

InChI Key

CFVCBACLDWMPBK-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCC3=CC=CC=C3C

Solubility

46 [ug/mL]

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCC3=CC=CC=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.